[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. It features a cyclohexyl ring, a cyclopropyl group, and a tert-butyl ester, all of which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester generally involves multiple steps, beginning with the preparation of the cyclohexyl ring and the cyclopropyl group
Industrial Production Methods
In industrial settings, the production of this compound typically involves scale-up processes using specialized equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion to higher oxidation states.
Reduction: : Conversion to lower oxidation states.
Substitution: : Replacement of functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Such as permanganate and chromate.
Reducing agents: : Such as lithium aluminum hydride.
Substitution reagents: : Such as nucleophiles for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is utilized as a building block for more complex molecules in synthetic organic chemistry.
Biology
In biology, this compound could serve as a biochemical probe for studying specific molecular interactions and pathways.
Medicine
Potential medical applications include its use as a precursor for pharmaceutical compounds targeting specific diseases or conditions.
Industry
In industrial applications, it could be used in the development of new materials with unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. The mechanism often involves the binding of the compound to these targets, modulating their activity and initiating a cascade of biochemical events.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester stands out due to its unique structural features, which contribute to its distinct chemical reactivity and biological activity.
Similar Compounds
Similar compounds might include:
[4-(2-Aminoacetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
[4-(2-Fluoroacetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
These compounds share some structural similarities but differ in functional groups, leading to variations in their chemical and biological properties.
This detailed overview should provide a comprehensive understanding of this compound
Properties
IUPAC Name |
tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXGVCAUDSLWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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